molecular formula C8H12S2 B14492863 2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane CAS No. 65234-91-5

2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane

Cat. No.: B14492863
CAS No.: 65234-91-5
M. Wt: 172.3 g/mol
InChI Key: YAIXRGKPBYPEMW-UHFFFAOYSA-N
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Description

2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane is an organic compound characterized by a cyclopropylidene group attached to a methylene bridge, which is further connected to a 1,3-dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane typically involves the reaction of cyclopropylidene derivatives with dithiolane precursors. One common method includes the use of cyclopropylidene halides and dithiolane in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, diethyl ether as a solvent.

    Substitution: Amines, thiols, sodium hydride, tetrahydrofuran (THF) as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved dithiolane derivatives.

    Substitution: Cyclopropylidene derivatives with substituted nucleophiles.

Scientific Research Applications

2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane involves its interaction with molecular targets through its reactive functional groups. The cyclopropylidene group can participate in cycloaddition reactions, while the dithiolane ring can undergo redox transformations. These interactions can modulate biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Cyclopropylidenemethyl)-2-methyl-1,3-dithiolane is unique due to its combination of a cyclopropylidene group and a dithiolane ring, which imparts distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential biological activity make it a valuable compound for research and development.

Properties

CAS No.

65234-91-5

Molecular Formula

C8H12S2

Molecular Weight

172.3 g/mol

IUPAC Name

2-(cyclopropylidenemethyl)-2-methyl-1,3-dithiolane

InChI

InChI=1S/C8H12S2/c1-8(6-7-2-3-7)9-4-5-10-8/h6H,2-5H2,1H3

InChI Key

YAIXRGKPBYPEMW-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCS1)C=C2CC2

Origin of Product

United States

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